molecular formula C9H11N3O2 B1387202 N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine CAS No. 681432-08-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine

Cat. No. B1387202
CAS RN: 681432-08-6
M. Wt: 193.2 g/mol
InChI Key: SOBSYGGSAKHFRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of sulfonamides bearing a 1,4-benzodioxin ring was accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .

Scientific Research Applications

Antibacterial Agent

This compound has shown significant potential as an antibacterial agent, particularly against Bacillus subtilis , where it demonstrated a 60.04% bacterial biofilm growth inhibition. It was also the second most-active compound against Escherichia coli (E. coli), indicating its broad-spectrum antibacterial properties .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, such as cholinesterases and lipoxygenase. These enzymes are involved in various physiological processes, and their inhibition can be useful for treating diseases like Alzheimer’s and inflammatory conditions .

Chemical Synthesis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine serves as a key intermediate in the synthesis of various N-substituted derivatives. These derivatives have potential applications in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11)12-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSYGGSAKHFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Reactant of Route 2
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine

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